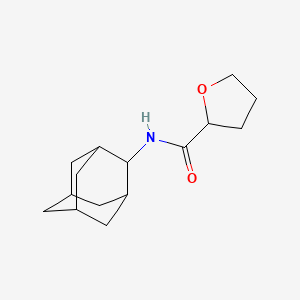

N-(2-adamantyl)oxolane-2-carboxamide

Descripción

N-(2-adamantyl)oxolane-2-carboxamide is a synthetic organic compound characterized by a tetrahydrofuran (oxolane) ring linked to an adamantyl group via a carboxamide bridge. The adamantyl moiety, a rigid diamondoid hydrocarbon, imparts high lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic interactions .

Propiedades

IUPAC Name |

N-(2-adamantyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-14H,1-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGONWWEAIBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)oxolane-2-carboxamide typically involves the amidation of 2-adamantylcarboxylic acid with oxolane-2-amine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common catalysts include carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of N-(2-adamantyl)oxolane-2-carboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-adamantyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Hydroxylated adamantane derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-adamantyl)oxolane-2-carboxamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(2-adamantyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.

Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or immune response, depending on its specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Adamantyl vs.

- Bioactivity Trends : Thiadiazole and pyrimidine derivatives exhibit enzyme inhibition or anticancer activity, while phenethyl-piperidine analogs (e.g., THF-F) target opioid receptors .

Physicochemical Properties:

Mechanism of Action and Target Specificity

- Antimicrobial Activity: Aminophenyl derivatives (e.g., N-(3-amino-2-methylphenyl)oxolane-2-carboxamide) disrupt bacterial cell walls via hydrogen bonding with peptidoglycan transpeptidases .

- Anticancer Activity : Pyrimidine-containing analogs induce apoptosis in cancer cells by inhibiting DNA topoisomerase II or STAT3 signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.